molecular formula C11H20O2 B14633957 2-Oct-6-enyl-1,3-dioxolane CAS No. 56741-63-0

2-Oct-6-enyl-1,3-dioxolane

Cat. No.: B14633957
CAS No.: 56741-63-0
M. Wt: 184.27 g/mol
InChI Key: RTDXIVDVKKHYDM-UHFFFAOYSA-N
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Description

2-Oct-6-enyl-1,3-dioxolane is a heterocyclic organic compound that belongs to the class of dioxolanes. Dioxolanes are five-membered ring structures containing two oxygen atoms at the 1 and 3 positions. This compound is notable for its unique structure, which includes an octenyl side chain, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Oct-6-enyl-1,3-dioxolane can be synthesized through the acetalization of aldehydes or ketalization of ketones with ethylene glycol in the presence of a Brønsted or Lewis acid catalyst . The reaction typically involves refluxing the reactants in toluene with p-toluenesulfonic acid as a catalyst, allowing continuous removal of water using a Dean-Stark apparatus . Alternatively, silica gel or alumina can be used as catalysts under solvent-free conditions and pressure .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance yield and efficiency. The process involves careful control of reaction conditions, such as temperature, pressure, and catalyst concentration, to ensure high purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Oct-6-enyl-1,3-dioxolane undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield alcohols .

Mechanism of Action

The mechanism of action of 2-Oct-6-enyl-1,3-dioxolane involves its interaction with molecular targets through its dioxolane ring. The compound can form stable complexes with various enzymes and receptors, influencing their activity. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Oct-6-enyl-1,3-dioxolane is unique due to its octenyl side chain, which imparts distinct chemical and physical properties. This structural feature makes it more versatile in various applications compared to its simpler analogs .

Properties

CAS No.

56741-63-0

Molecular Formula

C11H20O2

Molecular Weight

184.27 g/mol

IUPAC Name

2-oct-6-enyl-1,3-dioxolane

InChI

InChI=1S/C11H20O2/c1-2-3-4-5-6-7-8-11-12-9-10-13-11/h2-3,11H,4-10H2,1H3

InChI Key

RTDXIVDVKKHYDM-UHFFFAOYSA-N

Canonical SMILES

CC=CCCCCCC1OCCO1

Origin of Product

United States

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